molecular formula C23H22N2O3S2 B3291600 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide CAS No. 873010-16-3

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide

Cat. No. B3291600
CAS RN: 873010-16-3
M. Wt: 438.6 g/mol
InChI Key: KZDUAUBZEIOZKV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a thiazole ring, an ethyl linker, and a naphthalene sulfonamide. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve the coupling of a 4-methoxyphenyl-4-methyl-thiazole with an ethyl-naphthalene-2-sulfonamide. The synthesis of similar compounds often involves reactions such as nucleophilic substitution or condensation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the naphthalene ring suggests that the compound could have a planar structure. The methoxy group and the sulfonamide group could introduce some steric hindrance .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. The methoxy group could undergo demethylation under acidic conditions. The thiazole ring might participate in electrophilic substitution reactions. The sulfonamide group could react with bases or acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar sulfonamide group and the nonpolar naphthalene and thiazole rings could give the compound both hydrophilic and hydrophobic properties .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to cells and contribute to aging and diseases.

Analgesic Activity

Compounds related to the thiazole scaffold have been reported to act as analgesics . They can help to relieve pain.

Anti-inflammatory Activity

Thiazole derivatives have also been reported to have anti-inflammatory properties . They can reduce inflammation, which is a response to injury or infection.

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties . They can kill or inhibit the growth of microorganisms, which can be useful in treating infections.

Antifungal Activity

Thiazole derivatives have been reported to have antifungal properties . They can kill or inhibit the growth of fungi, which can be useful in treating fungal infections.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . They can inhibit the replication of viruses, which can be useful in treating viral infections.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic properties . They can increase the amount of urine produced by the body, which can help to remove excess fluid and salt.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic properties . They can inhibit the growth of tumor cells, which can be useful in treating cancer.

Future Directions

The compound could be investigated for potential biological activity given the presence of the sulfonamide group. It could also be used as a starting point for the synthesis of more complex molecules .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-16-22(29-23(25-16)18-7-10-20(28-2)11-8-18)13-14-24-30(26,27)21-12-9-17-5-3-4-6-19(17)15-21/h3-12,15,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDUAUBZEIOZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide

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